Cas no 22356-89-4 (2-Amino-N-methylacetamide)

2-アミノ-N-メチルアセトアミドは、分子式C3H8N2Oで表される有機化合物です。この化合物は、アミノ基とアミド基を有する両性分子として、医薬品中間体やペプチド合成における重要な構築ブロックとして利用されます。高い反応性と選択性を示すため、複雑な有機分子の合成において効率的な原料となります。また、水や極性溶媒への溶解性に優れ、反応条件の設計に柔軟性をもたらします。結晶性が良好なため精製が容易で、高純度品の調製が可能です。生化学的研究や創薬分野での応用が期待される多機能な化合物です。

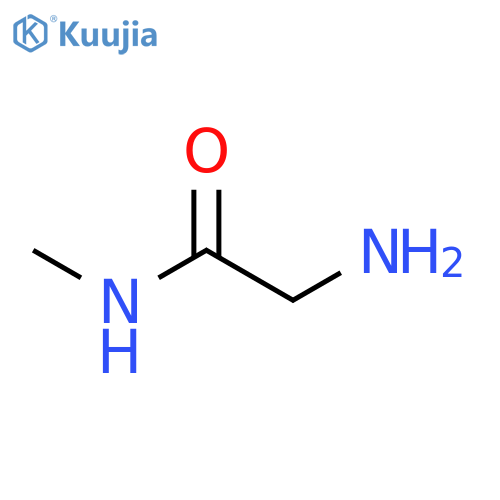

2-Amino-N-methylacetamide structure

商品名:2-Amino-N-methylacetamide

2-Amino-N-methylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-Amino-N-methylacetamide

- 2-Amino-N-methyl-acetamide

- Acetamide,2-amino-N-methyl-

- Methylamide HCL

- amino acetic acid isopropyl ester hydrochloride

- glycine i-propyl ester hydrochloride

- GLYCINE ISOPROPYL ESTER

- GLYCINE ISOPROPYL ESTER HYDROCHLORIDE

- glycine methylamide

- Glycine,1-Methylethyl ester,hydrochloride (1:1)

- GlycineisopropylesterHCl

- glycine-N-methylamide

- Glycin-isopropylester,Hydrochlorid

- Gly-OiPr hydrochloride

- isopropyl 2-aminoacetate hydrochloride

- ISOPROPYL GLYCINATE HYDROCHLORIDE

- Aminoacetic acid methyl amide

- N-Methylglycinamide

- N1-methylglycinamide

- Acetamide, 2-amino-N-methyl-

- n'-methylglycinamide

- Acetamide,2-(methylamino)-

- UUYDPHCMCYSNAY-UHFFFAOYSA-N

- TRA0054846

- 2-Amino-N-methyl-acetamide, AldrichCPR

- SY024913

- AK121062

- EN300-34309

- DTXSID00176890

- CS-0008246

- 22356-89-4

- FT-0719656

- AS-58705

- AKOS000118496

- MFCD06375945

- EINECS 244-934-9

- NS00027146

- AC1534

- BB 0254459

- ALBB-026423

- DA-07979

- acetamide, 2-amino-N-methyl-, hydrochloride

- DTXCID3099381

-

- MDL: MFCD06375945

- インチ: 1S/C3H8N2O/c1-5-3(6)2-4/h2,4H2,1H3,(H,5,6)

- InChIKey: UUYDPHCMCYSNAY-UHFFFAOYSA-N

- ほほえんだ: O=C(C([H])([H])N([H])[H])N([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 88.06370

- どういたいしつりょう: 88.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 1

- 複雑さ: 52.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.4

- トポロジー分子極性表面積: 55.1

じっけんとくせい

- 密度みつど: 1.005±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 275.6±23.0 ºC (760 Torr),

- フラッシュポイント: 120.5±22.6 ºC,

- ようかいど: 極めて溶解しやすい(1000 g/l)(25ºC)、

- PSA: 58.61000

- LogP: 0.23170

2-Amino-N-methylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-34309-0.25g |

2-amino-N-methylacetamide |

22356-89-4 | 0.25g |

$19.0 | 2023-09-03 | ||

| Enamine | EN300-34309-2.5g |

2-amino-N-methylacetamide |

22356-89-4 | 2.5g |

$32.0 | 2023-09-03 | ||

| abcr | AB492993-5 g |

N1-Methylglycinamide, 95%; . |

22356-89-4 | 95% | 5g |

€309.50 | 2022-08-31 | |

| eNovation Chemicals LLC | D533895-1g |

2-Amino-N-methylacetamide |

22356-89-4 | 97% | 1g |

$130 | 2024-05-23 | |

| Apollo Scientific | OR900403-25g |

2-Amino-N-methylacetamide |

22356-89-4 | 97% | 25g |

£282.00 | 2025-02-20 | |

| Apollo Scientific | OR900403-1g |

2-Amino-N-methylacetamide |

22356-89-4 | 97% | 1g |

£38.00 | 2025-02-20 | |

| Enamine | EN300-34309-10.0g |

2-amino-N-methylacetamide |

22356-89-4 | 10g |

$75.0 | 2023-06-08 | ||

| TRC | A634788-50mg |

2-Amino-N-methylacetamide |

22356-89-4 | 50mg |

$ 50.00 | 2022-06-07 | ||

| TRC | A634788-100mg |

2-Amino-N-methylacetamide |

22356-89-4 | 100mg |

$ 65.00 | 2022-06-07 | ||

| Chemenu | CM192061-10g |

2-Amino-N-methylacetamide |

22356-89-4 | 97% | 10g |

$*** | 2023-03-29 |

2-Amino-N-methylacetamide 関連文献

-

1. Aqueous solutions containing amino acids and peptides. Part 16.—Solute–solute interactions in solutions containing some N-acetyl-N′-methylamino acid amidesG. Michael Blackburn,Terence H. Lilley,Peter J. Milburn J. Chem. Soc. Faraday Trans. 1 1985 81 2191

-

Alexey A. Nikolin,Eugenia P. Kramarova,Alexander G. Shipov,Yuri I. Baukov,Vadim V. Negrebetsky,Dmitry E. Arkhipov,Alexander A. Korlyukov,Alexey A. Lagunin,Sergey Yu. Bylikin,Alan R. Bassindale,Peter G. Taylor RSC Adv. 2016 6 75315

-

3. Molecular optical anisotropy of n-alkanes and polyoxyethylene oligomers by depolarized Rayleigh scatteringP. Bothorel,G. Fourche J. Chem. Soc. Faraday Trans. 2 1973 69 441

-

Jinyuan Wang,Yunzhi Liu,Nan Han,Yuan Gao,Jun Luo Org. Biomol. Chem. 2023 21 1878

-

Peng Liu,Bo Li,Mengyu Xi,Zhaoqiang Chen,Haiguo Sun,Xiajuan Huan,Xuejun Xu,Yong Zhang,Kun Zou,Xiangrui Jiang,Zehong Miao,Jinggen Liu,Jingshan Shen,Kaixian Chen,Weiliang Zhu Green Chem. 2019 21 4231

22356-89-4 (2-Amino-N-methylacetamide) 関連製品

- 355115-87-6(DIGLYCYLETHYLENEDIAMINE, DIHYDROCHLORIDE SALT)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22356-89-4)2-Amino-N-methylacetamide

清らかである:99%

はかる:25g

価格 ($):170.0

atkchemica

(CAS:22356-89-4)2-Amino-N-methylacetamide

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ